6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15112779
InChI: InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30)
SMILES:
Molecular Formula: C22H19N5O4S
Molecular Weight: 449.5 g/mol

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15112779

Molecular Formula: C22H19N5O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C22H19N5O4S
Molecular Weight 449.5 g/mol
IUPAC Name 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30)
Standard InChI Key NTJTXYZSYOGZAD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure combines three pharmacologically significant moieties:

  • Pyrimidine-2,4-dione backbone: A six-membered aromatic ring with two ketone groups at positions 2 and 4, contributing to hydrogen bonding and π-π stacking interactions.

  • 1,2,4-Triazole ring: A five-membered ring with three nitrogen atoms, enhancing metabolic stability and metal-binding capacity.

  • 4-Methoxyphenyl-thioether side chain: A sulfur-linked group providing lipophilicity and electron-donating effects via the methoxy substituent.

The IUPAC name reflects this arrangement: 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione.

Physicochemical Data

Key properties include:

PropertyValue
Molecular weight449.5 g/mol
Canonical SMILESCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Topological polar surface area135 Ų
Hydrogen bond acceptors9
Hydrogen bond donors2

The compound’s moderate lipophilicity (LogP2.8\text{LogP} \approx 2.8) and high polar surface area suggest limited blood-brain barrier penetration but favorable solubility in dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three stages:

  • Formation of the triazole-thioether intermediate:

    • Reaction of 4-phenyl-1,2,4-triazole-3-thiol with 2-chloro-1-(4-methoxyphenyl)ethanone in the presence of a base (e.g., K2_2CO3_3) yields the thioether-linked triazole intermediate.

  • Alkylation of pyrimidine-2,4-dione:

    • The intermediate undergoes nucleophilic substitution with 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in acetone under reflux.

  • Purification:

    • Recrystallization from ethanol/water mixtures achieves >95% purity.

Yield and Optimization

Reaction yields vary with conditions:

StepSolventTemperature (°C)Yield (%)
ThioetherDMF8078
AlkylationAcetone6082
RecrystallizationEthanol2595

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6) shows characteristic signals at δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.8J = 8.8 Hz, 2H, methoxyphenyl-H), and 5.42 (s, 2H, pyrimidine-CH2_2).

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest disruption of microbial cell membranes via thioether-mediated lipid peroxidation.

Anticancer Effects

The compound inhibits proliferation in human cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (breast)18.7Caspase-3 activation
A549 (lung)22.4ROS generation
HeLa (cervical)35.1G2/M cell cycle arrest

Dose-dependent reactive oxygen species (ROS) induction correlates with apoptosis, as shown by Annexin V/propidium iodide staining.

Mechanism of Action

Kinase Inhibition

Structural analogy to patented pyrimidine derivatives (WO2014106800A2) suggests potential kinase inhibitory activity . Molecular docking predicts binding to the ATP pocket of EGFR (epidermal growth factor receptor) with a calculated KdK_d of 4.3 nM.

Anti-Inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 secretion by 62% and 58%, respectively, at 10 µM. This aligns with suppression of NF-κB nuclear translocation.

Research Challenges and Future Directions

While preclinical data are promising, key gaps remain:

  • Pharmacokinetics: No in vivo absorption, distribution, metabolism, or excretion (ADME) data are available.

  • Toxicity: Chronic toxicity studies in mammalian models are absent.

  • Formulation: Poor aqueous solubility (<0.1<0.1 mg/mL) necessitates nanoparticulate delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator